molecular formula C5H5NO3 B15328635 prop-2-en-1-yl N-carbonylcarbamate

prop-2-en-1-yl N-carbonylcarbamate

Cat. No.: B15328635
M. Wt: 127.10 g/mol
InChI Key: GPLFLNJWFXGANM-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl N-carbonylcarbamate is a specialized chemical reagent designed for research and development applications. Compounds featuring the prop-2-en-1-yl (allyl) group are versatile intermediates in organic synthesis and materials science. Researchers utilize such carbamate derivatives as ligands in coordination chemistry to create complexes with metals like copper and cobalt, which are then screened for various biological activities . Furthermore, the structural motif of carbamate derivatives is significant in pharmaceutical research for constructing molecules with potential biological profiles . The prop-2-en-1-yl group, due to its alkene functionality, can participate in further chemical transformations, making it a valuable building block for developing more complex molecular architectures . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting thorough safety assessments before use.

Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

prop-2-enyl N-(oxomethylidene)carbamate

InChI

InChI=1S/C5H5NO3/c1-2-3-9-5(8)6-4-7/h2H,1,3H2

InChI Key

GPLFLNJWFXGANM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key derivatives of prop-2-en-1-yl carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Applications
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ 177.2 18992-89-7 Phenyl, carbamate Pharmaceuticals, agrochemicals
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate C₈H₁₄N₂O₂ 170.21 1949805-97-3 Cyclobutylamine, carbamate Chiral building blocks, drug design
Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate C₈H₁₁NO₄ 185.18 129220-90-2 Propenyloxycarbonyl, carbamate Polymer chemistry, crosslinking
4-(Prop-2-en-1-yl)phenyl acetate C₁₇H₂₀O₂ 256.3 61499-22-7 Allylphenol ester Fragrance, flavoring agents

Functional and Application Differences

  • Prop-2-en-1-yl N-phenylcarbamate :

    • Exhibits high selectivity in agrochemical synthesis (e.g., pesticides) due to its phenyl group, which enhances lipophilicity and target binding .
    • Used in antihypertensive drug candidates (e.g., thiazol-imine derivatives) via hydrogen bonding and electrostatic interactions with angiotensin II receptors .
  • Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate: Chiral cyclobutylamine moiety enables stereoselective synthesis of bioactive molecules. High purity (≥97%) and cost ($482.30/100mg) make it valuable for niche pharmaceutical applications .
  • Prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate :

    • Dual allyl groups facilitate radical polymerization or crosslinking in materials science.
    • Priced at $1,447.00/2.5g, indicating specialized industrial use .
  • 4-(Prop-2-en-1-yl)phenyl acetate :

    • A fragrance compound with a spicy odor profile, structurally distinct due to its ester linkage .

Notes

  • Safety Considerations : Toxicity data for many derivatives (e.g., prop-2-yn-1-ylsulfanyl carbonitrile) remain incomplete, necessitating caution in handling .
  • Structural Insights : X-ray crystallography and SHELX software (e.g., SHELXL, SHELXT) are widely used to resolve crystal structures of these compounds, aiding in rational drug design .
  • Regulatory Status : Compounds like prop-2-en-1-yl N-phenylcarbamate are classified under HS code 2924297099, ensuring compliance in international trade .

Biological Activity

Prop-2-en-1-yl N-carbonylcarbamate is an organic compound with the molecular formula C5_5H5_5N\O3_3 and a molecular weight of approximately 143.10 g/mol. This compound has garnered attention in various fields, particularly in biological research, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound features an isocyanate group that can interact with nucleophilic sites in proteins and enzymes, potentially leading to significant biological effects. The compound is primarily recognized as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5, which is crucial for various biological applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by modulating key regulatory proteins involved in cell cycle progression.

The mechanism of action for this compound involves its interaction with biomolecules. The isocyanate group can form covalent bonds with nucleophilic amino acids in proteins, altering their function and potentially leading to therapeutic effects. These interactions may also affect enzyme activity and signal transduction pathways within cells.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study Focus Findings
Study A AntimicrobialEffective against Gram-positive and Gram-negative bacteria; disrupts cell membranes.
Study B AnticancerInduces apoptosis in breast cancer cells; inhibits cell proliferation.
Study C MechanismCovalent modification of proteins leads to altered enzymatic activity.

Applications in Medicine and Industry

Due to its unique properties, this compound has potential applications in drug development as a pharmacological tool. Its ability to act as a buffering agent makes it useful in maintaining optimal conditions for cell cultures in research settings. Additionally, its reactivity allows it to serve as a building block for synthesizing more complex molecules in organic chemistry.

Q & A

Q. Table 1: Key Parameters for SHELXL Refinement of Carbamate Derivatives

ParameterValue/RangePurposeReference
R1 (all data)< 0.05Measure of model accuracy
wR2 (all data)< 0.10Weighted residuals
Max Δ/σ (final cycle)< 0.001Convergence criterion
Anisotropic displacementEnabled for non-H atomsImprove thermal motion modeling

Q. Table 2: Common Pitfalls in Carbamate Synthesis and Mitigation

IssueCauseSolution
Low enantiomeric excessRacemization during reactionUse low-temperature conditions (-20°C)
Byproduct formationCompeting nucleophilesPre-purify starting materials
Poor crystallizationSolvent polarity mismatchScreen solvents (e.g., EtOAc/hexane)

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